N-[[4-(1H-benzimidazol-2-yl)phenyl]methyl]oxane-2-carboxamide
Description
N-[[4-(1H-benzimidazol-2-yl)phenyl]methyl]oxane-2-carboxamide is a compound that features a benzimidazole moiety, which is known for its diverse biological activities and clinical applications. Benzimidazole derivatives are significant in medicinal chemistry due to their presence in various drugs with antiparasitic, fungicidal, anthelmintic, anti-inflammatory, and other therapeutic properties .
Properties
IUPAC Name |
N-[[4-(1H-benzimidazol-2-yl)phenyl]methyl]oxane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c24-20(18-7-3-4-12-25-18)21-13-14-8-10-15(11-9-14)19-22-16-5-1-2-6-17(16)23-19/h1-2,5-6,8-11,18H,3-4,7,12-13H2,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQKXMCAMPPWST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)C(=O)NCC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(1H-benzimidazol-2-yl)phenyl]methyl]oxane-2-carboxamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization. Common methods include:
Condensation with formic acid: This method involves the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate.
Reaction with aromatic aldehydes: This involves the reaction of o-phenylenediamine with aromatic aldehydes under acidic conditions.
Use of cyanogen bromide: This method involves the reaction of o-phenylenediamine with cyanogen bromide in acetonitrile solution.
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve large-scale synthesis using similar routes but optimized for higher yields and purity. These methods may include continuous flow reactions and the use of catalysts to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
N-[[4-(1H-benzimidazol-2-yl)phenyl]methyl]oxane-2-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles/Electrophiles: Various halides, amines, and other reactive species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction may produce reduced benzimidazole derivatives .
Scientific Research Applications
N-[[4-(1H-benzimidazol-2-yl)phenyl]methyl]oxane-2-carboxamide has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of N-[[4-(1H-benzimidazol-2-yl)phenyl]methyl]oxane-2-carboxamide involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit microtubule formation, disrupt DNA synthesis, and interfere with various enzymatic activities . These actions contribute to their antiparasitic, anticancer, and antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Thiabendazole: An anthelmintic drug with a benzimidazole core.
Omeprazole: A proton pump inhibitor used to treat gastric acid-related conditions.
Albendazole: Another anthelmintic drug with a similar structure.
Uniqueness
N-[[4-(1H-benzimidazol-2-yl)phenyl]methyl]oxane-2-carboxamide is unique due to its specific substitution pattern and the presence of the oxane-2-carboxamide group, which may confer distinct biological activities and therapeutic potential compared to other benzimidazole derivatives .
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